molecular formula C11H17NS B13302738 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13302738
M. Wt: 195.33 g/mol
InChI Key: HVNZAJMJTYPMAP-UHFFFAOYSA-N
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Description

4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It has a molecular formula of C11H17NS and a molecular weight of 195.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted thiophene derivative with a pyridine derivative in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction can inhibit kinase activity, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • Thieno[2,3-c]pyridine derivatives
  • Thiazolo[5,4-c]pyridine derivatives

Comparison: 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thienopyridine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NS/c1-2-3-4-10-9-6-8-13-11(9)5-7-12-10/h6,8,10,12H,2-5,7H2,1H3

InChI Key

HVNZAJMJTYPMAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(CCN1)SC=C2

Origin of Product

United States

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